molecular formula C20H14N4O B11019802 N,2-di(pyridin-3-yl)quinoline-4-carboxamide

N,2-di(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11019802
M. Wt: 326.4 g/mol
InChI Key: VGGWXORTUVQETR-UHFFFAOYSA-N
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Description

N,2-di(pyridin-3-yl)quinoline-4-carboxamide: is an organic compound that features a quinoline core substituted with pyridine rings at the 2 and N positions and a carboxamide group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-di(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core, which can be synthesized via the Skraup synthesis or Friedländer synthesis The pyridine rings are then introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts such as iron or aluminum chloride.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Conversion to N,2-di(pyridin-3-yl)quinoline-4-amine.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N,2-di(pyridin-3-yl)quinoline-4-carboxamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to inhibit specific enzymes and receptors is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism by which N,2-di(pyridin-3-yl)quinoline-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-di(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it more versatile in forming complexes with metals and interacting with biological targets compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N,2-dipyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C20H14N4O/c25-20(23-15-6-4-10-22-13-15)17-11-19(14-5-3-9-21-12-14)24-18-8-2-1-7-16(17)18/h1-13H,(H,23,25)

InChI Key

VGGWXORTUVQETR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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